![molecular formula C22H22F2N2O2 B11492577 4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11492577.png)
4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
The synthesis of 4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods often utilize continuous flow chemistry to efficiently produce benzodiazepines, including this compound .
Chemical Reactions Analysis
4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as an agonist at the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic, anticonvulsant, and sedative properties .
Comparison with Similar Compounds
Similar compounds include diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam . Compared to these, 4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has unique structural features that may offer distinct pharmacological profiles and applications. Its difluorophenyl and diethoxy groups contribute to its unique chemical behavior and potential therapeutic benefits .
Properties
Molecular Formula |
C22H22F2N2O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H22F2N2O2/c1-3-27-19-11-14-13-25-22(15-7-5-8-16(23)21(15)24)17-9-6-10-26(17)18(14)12-20(19)28-4-2/h5-12,22,25H,3-4,13H2,1-2H3 |
InChI Key |
RRXBRLCQWPRPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=C(C(=CC=C4)F)F)OCC |
Origin of Product |
United States |
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